An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde
An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichlorobenzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive aldehyde group and three halogen substituents on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of 4-Bromo-2,6-dichlorobenzaldehyde, including its physicochemical characteristics, synthesis, and purification, aimed at supporting its application in research and development.
Core Chemical Properties
The fundamental chemical and physical properties of 4-Bromo-2,6-dichlorobenzaldehyde are summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are based on computational predictions and estimations from structurally similar compounds due to the limited availability of specific experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrCl₂O | PubChem[1] |
| Molecular Weight | 253.90 g/mol | PubChem[1] |
| CAS Number | 111829-72-2 | ChemUniverse[2] |
| Appearance | White to light beige crystalline powder or needles (predicted) | |
| Melting Point | 75-85 °C (estimated) | |
| Boiling Point | 296.0 ± 40.0 °C at 760 mmHg (predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform. | |
| Density | No data available |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-Bromo-2,6-dichlorobenzaldehyde is expected to be relatively simple due to the symmetry of the molecule. The following signals are predicted:
-
Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is characteristic of aldehyde protons, which are strongly deshielded by the electronegative oxygen atom of the carbonyl group.
-
Aromatic Protons: The two chemically equivalent aromatic protons are expected to appear as a singlet in the region of δ 7.5-7.8 ppm. The exact chemical shift will be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the bromine atom.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to show the following key signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically between δ 185 and 195 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons.
-
The carbon bearing the aldehyde group (C-CHO).
-
The two carbons bearing the chlorine atoms (C-Cl), which will be equivalent.
-
The two carbons adjacent to the bromine atom, which will also be equivalent.
-
The carbon bearing the bromine atom (C-Br).
-
The exact chemical shifts of the aromatic carbons are influenced by the complex interplay of the electronic effects of the halogen and aldehyde substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 4-Bromo-2,6-dichlorobenzaldehyde is expected to exhibit characteristic absorption bands for its functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a characteristic peak for aromatic aldehydes.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet), which are characteristic of the C-H bond of the aldehyde group.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
C-Br Stretch: An absorption band in the lower frequency region of the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the region of 800-900 cm⁻¹.
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings and is a suitable method for the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde from 1-bromo-3,5-dichlorobenzene.[3][4]
Reaction Scheme:
Synthesis Workflow
Methodology:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent, a chloroiminium salt.[3][4]
-
Formylation: Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Synthetic and Purification Workflow
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.
Methodology:
-
Solvent Selection: Select a suitable solvent or solvent pair in which 4-Bromo-2,6-dichlorobenzaldehyde is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for aromatic aldehydes.
-
Dissolution: Place the crude 4-Bromo-2,6-dichlorobenzaldehyde in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Safety and Handling
4-Bromo-2,6-dichlorobenzaldehyde should be handled with care in a well-ventilated fume hood. As with many halogenated aromatic compounds and aldehydes, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
4-Bromo-2,6-dichlorobenzaldehyde is a key synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical, agrochemical, and material science sectors. This technical guide provides a foundational understanding of its chemical properties and handling. While experimental data for some properties are limited, the provided information, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers. Further experimental investigation into its spectroscopic and toxicological properties will be beneficial for expanding its applications.
